

Topic: Novel Small Molecules for Nonsense Mutation Readthrough

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Compound of Interest

Compound Name: 2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid

CAS No.: 950029-19-3

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Abstract

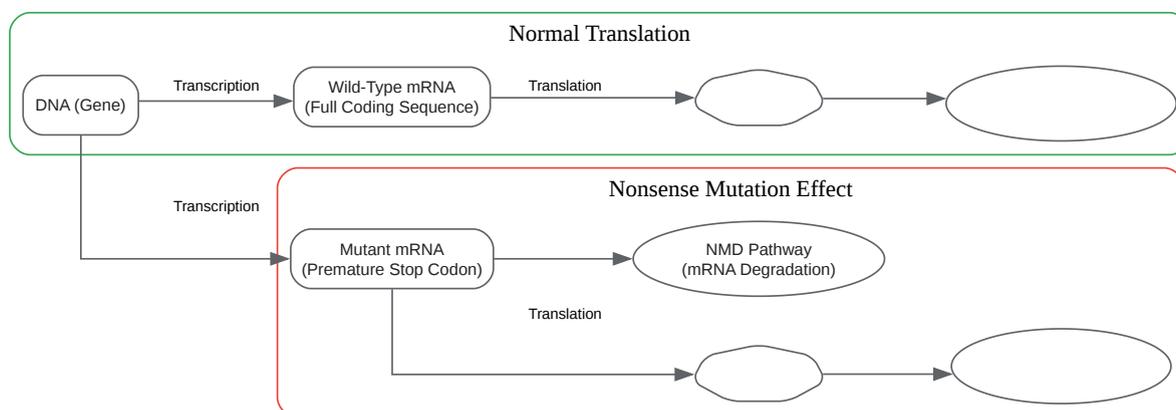
Nonsense mutations, which introduce a premature termination codon (PTC) into the open reading frame, are responsible for approximately 11% of all inherited genetic disease cases.[1] These mutations lead to the production of truncated, non-functional proteins and often trigger the degradation of the mutant mRNA via the nonsense-mediated mRNA decay (NMD) pathway.[2][3] A promising therapeutic strategy, known as translational readthrough, utilizes small molecules to induce the ribosome to bypass the PTC, thereby restoring the synthesis of a full-length, functional protein. While first-generation aminoglycoside antibiotics demonstrated proof-of-concept, their clinical utility is hampered by significant toxicity. This guide provides a technical overview of the evolving landscape of novel, small-molecule readthrough agents, detailing their distinct mechanisms of action, the critical drug discovery and validation workflows, and the future directions of this therapeutic modality. We will explore the progression from aminoglycosides to the first-in-class agent ataluren, and delve into emerging synergistic strategies and next-generation compounds designed for enhanced efficacy and improved safety profiles.

Part 1: The Molecular Basis of Nonsense Mutations and Therapeutic Readthrough

The Central Dogma Interrupted: Understanding Premature Termination Codons (PTCs)

Protein synthesis, or translation, is a high-fidelity process guided by the ribosome, which reads messenger RNA (mRNA) codons to assemble a polypeptide chain. Translation termination is a critical final step, occurring when the ribosome encounters one of three stop codons (UAA, UAG, or UGA) at the end of a coding sequence.[4] This event recruits eukaryotic release factors (eRF1 and eRF3), which form a complex that promotes the hydrolysis and release of the completed polypeptide chain.[2]

A nonsense mutation is a single-point mutation that converts a sense codon into a PTC.[1] When the translating ribosome arrives at this illegitimate stop signal, it prematurely recruits the eRF1/eRF3 termination complex, halting synthesis and releasing a truncated, and typically non-functional, protein.[5]



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Caption: The impact of a nonsense mutation on the central dogma.

The Dual Challenge: Truncated Proteins and Nonsense-Mediated mRNA Decay (NMD)

The pathological consequence of a nonsense mutation is twofold. The most direct result is the truncated protein, which lacks downstream domains essential for its proper folding, localization, and function. Compounding this issue is a cellular surveillance mechanism known as Nonsense-Mediated mRNA Decay (NMD).[3] If a PTC is located more than 50-55 nucleotides upstream of the final exon-junction complex, the cell recognizes the mRNA as aberrant and targets it for degradation.[6] This significantly reduces the amount of available template for translation, further diminishing the potential for even truncated protein production and representing a key hurdle for readthrough therapies.[7] Therefore, an effective therapeutic strategy must not only promote readthrough of the PTC but also contend with the limited availability of the target mRNA.

The Therapeutic Hypothesis: Restoring Full-Length Protein via Translational Readthrough

Translational readthrough is a process wherein the ribosome, influenced by a pharmacological agent, bypasses a PTC by inserting a near-cognate aminoacyl-tRNA instead of recruiting release factors.[1][2][8] This allows translation to continue until the natural stop codon is reached, resulting in the synthesis of a full-length protein.[9] While the inserted amino acid may differ from the original, studies have shown that in many cases, this substitution is well-tolerated and the restored full-length protein can be functional.[4] Proof-of-concept studies suggest that restoring even a small fraction (<10%) of the normal protein level can be sufficient to produce a significant clinical benefit in many genetic disorders.[10]

Part 2: Classes and Mechanisms of Small Molecule Readthrough Agents

The discovery of small molecules that can induce translational readthrough has evolved significantly, with each class of compounds offering unique mechanistic insights and distinct therapeutic profiles.

First-Generation Agents: The Aminoglycoside Story

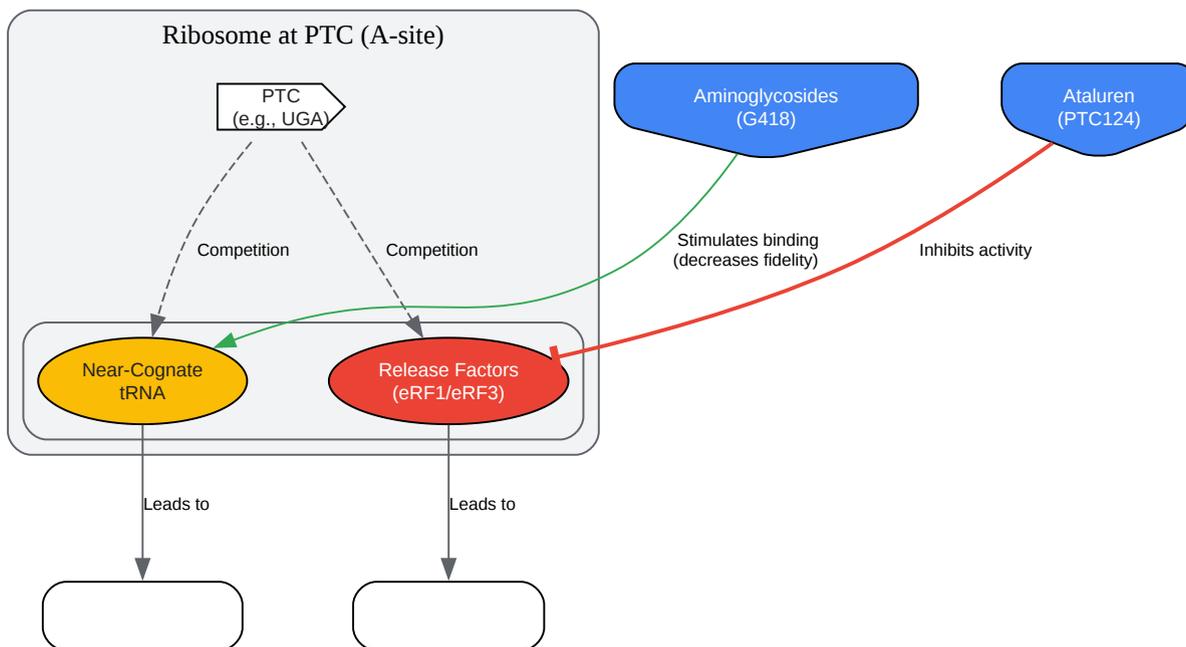
The ability of aminoglycoside antibiotics like gentamicin and G418 (geneticin) to suppress nonsense mutations was the first demonstration of pharmacological readthrough.^{[2][7]}

- **Mechanism of Action:** Aminoglycosides bind to the decoding center (A-site) of the small ribosomal subunit.^{[1][8]} This binding induces a conformational change that decreases the accuracy of codon recognition, facilitating the mispairing of a near-cognate aminoacyl-tRNA at the PTC and its subsequent incorporation into the growing polypeptide chain.^{[1][5][11]}
- **Limitations:** The clinical application of aminoglycosides for chronic genetic diseases is severely limited by their toxicity profile, including potential nephrotoxicity and ototoxicity, which arises in part from readthrough of normal stop codons.^{[5][8]} Their efficacy is also highly variable and often low at tolerable doses.^[1]

The First Novel Agent: Ataluren (PTC124) and its Orthogonal Mechanism

The discovery of ataluren (PTC124) through high-throughput screening marked a pivotal moment in the field.^{[9][12][13]} It is a non-aminoglycoside small molecule with a distinct structure and mechanism.^[13]

- **Mechanism of Action:** Unlike aminoglycosides, ataluren does not primarily act by stimulating near-cognate tRNA binding. Instead, it is believed to inhibit the activity of the translation release factors (eRF1/eRF3).^{[3][5]} By interfering with the termination process itself, ataluren increases the kinetic window for a near-cognate tRNA to successfully compete with the release factors at the PTC.^{[3][5]} This distinct, orthogonal mechanism of action is a key differentiator from aminoglycosides.^{[5][14]}
- **Advantages & Status:** Ataluren has a more favorable safety profile than aminoglycosides and is orally bioavailable.^{[12][15]} It has received conditional approval in the European Union for the treatment of Duchenne muscular dystrophy (DMD) caused by a nonsense mutation.^{[5][16]} However, its clinical efficacy has been variable across different diseases and patient populations, highlighting the complexity of readthrough therapeutics.^{[14][15]}



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Caption: Orthogonal mechanisms of aminoglycosides and ataluren.

Emerging Non-Aminoglycoside Readthrough Compounds (NARCs)

Screening of large chemical libraries has identified several other non-aminoglycoside compounds (NARCs) with readthrough potential.[7]

- RTC13 and RTC14: Identified through a screen for ATM gene mutations, these compounds restored ATM kinase function in patient fibroblasts and dystrophin expression in a mouse model of DMD.[7][12][15]
- Amlexanox: An existing anti-inflammatory drug found to suppress multiple disease-associated nonsense mutations in mammalian cell models.[7][8]

- SRI-41315: A novel compound identified in a high-throughput screen that functions by reducing the abundance of the termination factor eRF1, representing a new mechanism to promote readthrough.[17][18]

Synergistic Approaches: Potentiators and NMD Inhibitors

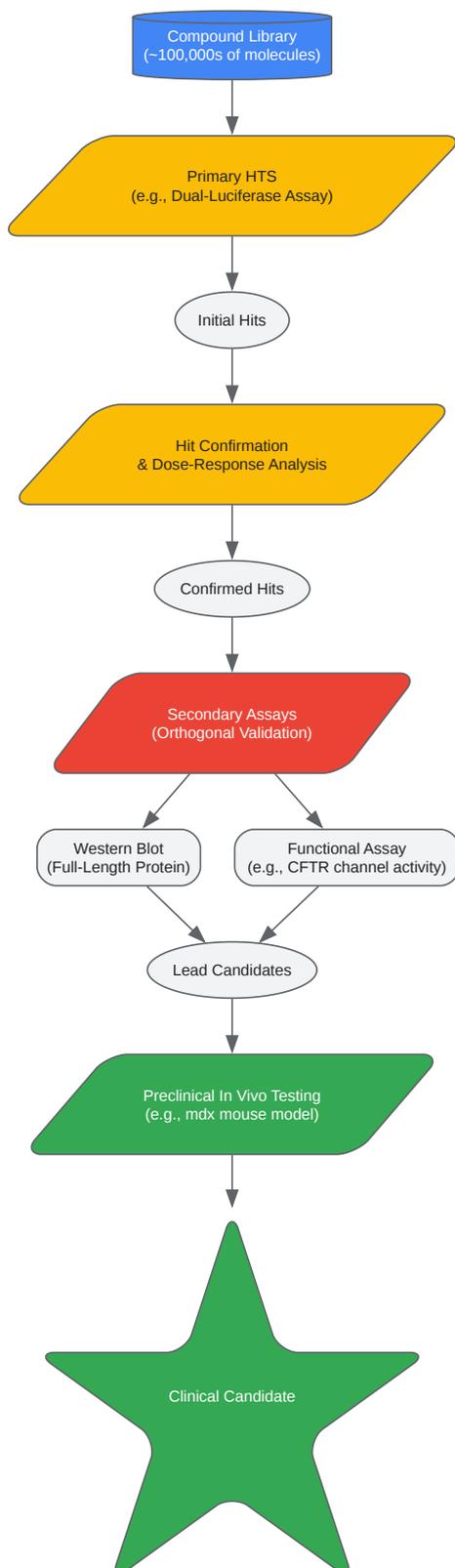
Recognizing the limitations of single-agent efficacy, research has expanded to include combination strategies.

- Readthrough Potentiators: These are compounds that have no intrinsic readthrough activity but significantly enhance the effect of other agents. For example, the phthalimide derivative CDX5 was found to potentiate G418-mediated readthrough by up to 180-fold in human cells, opening the door for lower, less toxic doses of aminoglycosides.[1][7]
- NMD Inhibitors: To address the issue of mRNA degradation, small molecules that inhibit the NMD pathway are being explored. Compounds like NMDI-1 can stabilize PTC-containing transcripts, thereby increasing the available template for a readthrough agent to act upon.[3][19] Combining an NMD inhibitor with a readthrough agent has shown synergistic effects in preclinical models.[3][19]

Compound Class	Example(s)	Primary Mechanism of Action	Key Advantages	Key Limitations
Aminoglycosides	Gentamicin, G418	Binds ribosomal A-site, decreases decoding fidelity[1][8]	Well-established proof-of-concept	High toxicity (nephro/oto-), low efficacy at safe doses[5][8]
Oxadiazoles	Ataluren (PTC124)	Inhibits translation release factor (eRF) activity[3][5]	Orally bioavailable, improved safety profile vs. aminoglycosides[12][15]	Variable clinical efficacy, bell-shaped dose response[14][20]
Readthrough Potentiators	CDX5	Enhances aminoglycoside-mediated readthrough[1][7]	Allows for lower, less toxic doses of primary agent	No standalone activity, dependent on combination
NMD Inhibitors	NMDI-1	Stabilizes PTC-containing mRNA transcripts[3][19]	Increases substrate for readthrough agents, synergistic potential	Potential off-target effects from global NMD inhibition
Novel Scaffolds	SRI-41315	Promotes depletion of the eRF1 termination factor[17][18]	Novel mechanism of action, synergistic with aminoglycosides	Early stage of development, long-term safety unknown

Part 3: The Drug Discovery Workflow: Identifying and Validating Novel Readthrough Compounds

A robust and multi-tiered workflow is essential for the identification and validation of novel readthrough agents, ensuring that lead compounds are both potent and functionally relevant.



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Caption: A typical drug discovery workflow for readthrough compounds.

High-Throughput Screening (HTS) Strategies

The initial discovery phase relies on HTS assays designed to rapidly screen vast libraries of small molecules.^{[4][9][12]}

This is the most common HTS method, providing a sensitive and quantitative readout of readthrough activity within a cellular context.

- **Causality & Principle:** This assay utilizes a plasmid encoding a reporter gene (e.g., Firefly or NanoLuc luciferase) that has been engineered to contain a PTC.^[17] Successful readthrough of this PTC results in the production of functional luciferase, which generates a measurable light signal. A second reporter gene (e.g., Renilla luciferase) driven by a separate promoter is co-transfected. The signal from this second reporter is used to normalize for variations in cell viability and transfection efficiency, a critical internal control that ensures observed changes in the primary reporter signal are due to readthrough activity and not experimental artifacts. Using a reporter like NanoLuc is often preferred as it can be less prone to direct compound interference than Firefly luciferase.^{[4][18]}
- **Step-by-Step Methodology:**
 - **Cell Plating:** Seed human cell lines (e.g., HEK293) in 384-well plates at a density that ensures they are in a logarithmic growth phase at the time of transfection.
 - **Transfection:** Co-transfect cells with the PTC-containing luciferase reporter plasmid and the normalization control plasmid using a suitable lipid-based transfection reagent.
 - **Compound Addition:** After 16-24 hours, add library compounds to the wells at a final concentration typically between 1-10 μM . Include appropriate controls: a negative control (vehicle, e.g., DMSO) and a positive control (a known readthrough agent like G418).
 - **Incubation:** Incubate cells with the compounds for 24-48 hours to allow for readthrough, protein expression, and accumulation.

- Lysis & Measurement: Lyse the cells and measure the activity of both luciferases sequentially using a luminometer and a dual-luciferase assay kit.
- Data Analysis: Calculate the ratio of the primary (readthrough) reporter to the normalization reporter. Hits are identified as compounds that produce a signal significantly above the vehicle control (e.g., >3 standard deviations).

Hit-to-Lead Optimization and Secondary Validation

Initial hits from HTS must be validated through orthogonal assays to confirm their mechanism of action and eliminate false positives.

This biochemical assay provides direct visual evidence that the readthrough compound restores the synthesis of the full-length target protein.

- Causality & Principle: This protocol validates reporter gene data by examining the endogenous or a stably expressed disease-relevant protein. Patient-derived fibroblasts or engineered cell lines containing a specific nonsense mutation are treated with the hit compound. Cell lysates are then separated by size using SDS-PAGE. An antibody specific to a region of the protein downstream of the PTC is used for detection. Only if readthrough has occurred will a band corresponding to the full-length protein be visible, providing definitive proof of PTC suppression.
- Step-by-Step Methodology:
 - Cell Culture & Treatment: Culture patient-derived cells (e.g., DMD myotubes, CF bronchial epithelial cells) to near confluency. Treat with a dose-range of the hit compound for 48-72 hours.
 - Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease inhibitors to extract total protein.
 - Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
 - Electrophoresis: Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-polyacrylamide gel and separate by electrophoresis. Include a wild-type cell lysate as a

positive control and an untreated mutant lysate as a negative control.

- Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
 - Incubate with a primary antibody targeting the C-terminus of the protein of interest.
 - Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Incubate with an HRP substrate (e.g., ECL) and visualize the bands using a chemiluminescence imager.
- Analysis: Compare the band intensity for the full-length protein in treated samples to the positive control. Re-probe the membrane for a loading control (e.g., GAPDH or β -actin) to confirm equal protein loading.

Part 4: Future Directions and Clinical Landscape

Overcoming Challenges: Efficacy, Toxicity, and Patient Stratification

The path to clinical success for readthrough therapies is complex. Efficacy is highly dependent on the specific nonsense codon (UGA is generally more "leaky" and responsive than UAA or UAG), the surrounding mRNA sequence context, and the level of NMD activity for that transcript.^{[4][11][20]} Future strategies must focus on developing more potent compounds and intelligently stratifying patient populations most likely to respond.

The Next Wave: Designer Aminoglycosides and Combination Therapies

The field is actively pursuing next-generation therapies with improved therapeutic windows.

- **Designer Aminoglycosides:** Medicinal chemistry efforts are underway to synthesize novel aminoglycoside derivatives, such as ELX-02 (formerly NB124), which have been engineered to enhance readthrough efficiency while significantly reducing the toxicities associated with the parent compounds.[5][21] These molecules represent a rational design approach to improve upon first-generation agents.
- **Combination Therapies:** The most promising future direction may lie in combination therapies.[14] The orthogonal mechanisms of agents like ataluren (termination inhibition) and aminoglycosides or SRI-41315 (promoting readthrough/depleting eRF1) suggest that their co-administration could produce additive or even synergistic effects, achieving greater efficacy at lower, safer doses.[14][18] Combining a readthrough agent with an NMD inhibitor to boost mRNA levels is another powerful strategy currently under investigation.[3][19]

References

- Screening Readthrough Compounds to Suppress Nonsense Mutations: Possible Application to β -Thalassemia - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2024, from [\[Link\]](#)
- Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons - MDPI. (2024, February 28). MDPI. Retrieved February 27, 2024, from [\[Link\]](#)
- Novel small molecules potentiate premature termination codon readthrough by aminoglycosides | Nucleic Acids Research | Oxford Academic. (2016, August 19). Oxford Academic. Retrieved February 27, 2024, from [\[Link\]](#)
- Ataluren and aminoglycosides stimulate read-through of nonsense codons by orthogonal mechanisms | PNAS. (2021, January 7). Proceedings of the National Academy of Sciences. Retrieved February 27, 2024, from [\[Link\]](#)
- Properties of Non-Aminoglycoside Compounds Used to Stimulate Translational Readthrough of PTC Mutations in Primary Ciliary Dyskinesia - MDPI. (2021, May 7). MDPI. Retrieved February 27, 2024, from [\[Link\]](#)
- Properties of Non-Aminoglycoside Compounds Used to Stimulate Translational Readthrough of PTC Mutations in Primary Ciliary Dyskinesia - ProQuest. (n.d.). ProQuest. Retrieved

February 27, 2024, from [\[Link\]](#)

- Evaluation of Aminoglycoside and Non-Aminoglycoside Compounds for Stop-Codon Readthrough Therapy in Four Lysosomal Storage Diseases | PLOS One - Research journals. (2015, August 19). PLOS One. Retrieved February 27, 2024, from [\[Link\]](#)
- Proposing a mechanism of action for ataluren - PNAS. (2016, October 19). Proceedings of the National Academy of Sciences. Retrieved February 27, 2024, from [\[Link\]](#)
- Nonaminoglycoside compounds induce readthrough of nonsense mutations - PubMed - NIH. (2009, September 28). National Center for Biotechnology Information. Retrieved February 27, 2024, from [\[Link\]](#)
- Balancing Nonsense Mutation Readthrough and Toxicity of Designer Aminoglycosides for Treatment of Genetic Diseases | ACS Medicinal Chemistry Letters. (2023, April 27). ACS Publications. Retrieved February 27, 2024, from [\[Link\]](#)
- Nonaminoglycoside compounds induce readthrough of nonsense mutations. (2009, September 21). The Journal of Experimental Medicine. Retrieved February 27, 2024, from [\[Link\]](#)
- Therapeutic Nonsense Suppression Modalities: From Small Molecules to Nucleic Acid-Based Approaches - PMC. (2024, June 10). National Center for Biotechnology Information. Retrieved February 27, 2024, from [\[Link\]](#)
- Readthrough Strategies for Therapeutic Suppression of Nonsense Mutations in Inherited Metabolic Disease | Molecular Syndromology | Karger Publishers. (2012, October 2). Karger Publishers. Retrieved February 27, 2024, from [\[Link\]](#)
- Deciphering the Nonsense Readthrough Mechanism of Action of Ataluren: An in Silico Compared Study - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2024, from [\[Link\]](#)
- Readthrough Strategies for Therapeutic Suppression of Nonsense Mutations in Inherited Metabolic Disease - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2024, from [\[Link\]](#)

- Ataluren as an agent for therapeutic nonsense suppression - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2024, from [\[Link\]](#)
- Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner. (2021, August 9). MDPI. Retrieved February 27, 2024, from [\[Link\]](#)
- Ataluren's mechanism of action (from Roy B, et al. Proc Natl Acad Sci U S A 2016;113:12508-12513, mod.). ... - ResearchGate. (n.d.). ResearchGate. Retrieved February 27, 2024, from [\[Link\]](#)
- Mechanism-based approach in designing patient-specific combination therapies for nonsense mutation diseases | Nucleic Acids Research | Oxford Academic. (2025, April 11). Oxford Academic. Retrieved February 27, 2024, from [\[Link\]](#)
- Introducing sense into nonsense in treatments of human genetic diseases - splisense.com. (n.d.). SpliSense. Retrieved February 27, 2024, from [\[Link\]](#)
- A small molecule induces readthrough of cystic fibrosis CFTR nonsense mutations. (2021, July 19). UAB News. Retrieved February 27, 2024, from [\[Link\]](#)
- Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and Ataluren (PTC124) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2024, from [\[Link\]](#)
- The summary of cell-based reporter assays used to test ataluren readthrough activity. (n.d.). ResearchGate. Retrieved February 27, 2024, from [\[Link\]](#)
- High-Throughput Screening for Readthrough Modulators of CFTR PTC Mutations - PubMed. (2017, June 15). National Center for Biotechnology Information. Retrieved February 27, 2024, from [\[Link\]](#)
- Novel Aminoglycoside Readthrough Therapy for Nonsense Mutations - GenomeCanada. (n.d.). Genome Canada. Retrieved February 27, 2024, from [\[Link\]](#)
- A High-Throughput Assay for In Vitro Determination of Release Factor-Dependent Peptide Release from a Pretermination Complex by Fluorescence Anisotropy—Application to

Nonsense Suppressor Screening and Mechanistic Studies - MDPI. (2023, January 27).

MDPI. Retrieved February 27, 2024, from [\[Link\]](#)

- A mouse model for nonsense mutation bypass therapy shows a dramatic multiday response to geneticin | PNAS. (n.d.). Proceedings of the National Academy of Sciences. Retrieved February 27, 2024, from [\[Link\]](#)
- Screening Readthrough Compounds to Suppress Nonsense Mutations: Possible Application to β -Thalassemia - MDPI. (2020, January 21). MDPI. Retrieved February 27, 2024, from [\[Link\]](#)
- Readthrough of disease-causing nonsense mutations by targeted selenocysteine recoding. (n.d.). Grantome. Retrieved February 27, 2024, from [\[Link\]](#)
- New Pharmacological Approaches to Treat Patients with Cystic Fibrosis with Nonsense Mutations | American Journal of Respiratory and Critical Care Medicine. (n.d.). American Thoracic Society. Retrieved February 27, 2024, from [\[Link\]](#)
- (PDF) A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - ResearchGate. (n.d.). ResearchGate. Retrieved February 27, 2024, from [\[Link\]](#)
- Readthrough-induced misincorporated amino acid ratios guide mutant-specific therapeutic approaches for two CFTR nonsense mutations - Frontiers. (n.d.). Frontiers. Retrieved February 27, 2024, from [\[Link\]](#)
- Different structures of proposed translational readthrough-inducing drugs (TRIDs). (n.d.). ResearchGate. Retrieved February 27, 2024, from [\[Link\]](#)

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Sources

- [1. academic.oup.com \[academic.oup.com\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
- [3. Therapeutic Nonsense Suppression Modalities: From Small Molecules to Nucleic Acid-Based Approaches - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. rupress.org \[rupress.org\]](#)
- [5. pnas.org \[pnas.org\]](#)
- [6. Readthrough Strategies for Therapeutic Suppression of Nonsense Mutations in Inherited Metabolic Disease - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. Screening Readthrough Compounds to Suppress Nonsense Mutations: Possible Application to \$\beta\$ -Thalassemia - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. mdpi.com \[mdpi.com\]](#)
- [9. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and Ataluren \(PTC124\) - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. ats-journals.org \[ats-journals.org\]](#)
- [11. pubs.acs.org \[pubs.acs.org\]](#)
- [12. karger.com \[karger.com\]](#)
- [13. mdpi.com \[mdpi.com\]](#)
- [14. academic.oup.com \[academic.oup.com\]](#)
- [15. Evaluation of Aminoglycoside and Non-Aminoglycoside Compounds for Stop-Codon Readthrough Therapy in Four Lysosomal Storage Diseases | PLOS One \[journals.plos.org\]](#)
- [16. pnas.org \[pnas.org\]](#)
- [17. firstwordpharma.com \[firstwordpharma.com\]](#)
- [18. researchgate.net \[researchgate.net\]](#)
- [19. mdpi.com \[mdpi.com\]](#)
- [20. Ataluren as an agent for therapeutic nonsense suppression - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [21. genomecanada.ca \[genomecanada.ca\]](#)
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